molecular formula C23H24N4O5 B2702853 methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate CAS No. 1026093-45-7

methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate

Cat. No.: B2702853
CAS No.: 1026093-45-7
M. Wt: 436.468
InChI Key: ZMIRPKQRKYFMDH-UHFFFAOYSA-N
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Description

methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a nitrobenzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Introduction of the Nitrobenzoic Acid Ester Group: The final step involves esterification of the nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of bioreactors containing specific enzymes, such as lipase from Serratia marcescens, has also been explored for the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Formation of 4-[4-[3-(4-aminophenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
  • **4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-aminobenzoic acid.

Uniqueness

methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Methoxyphenyl Group : Enhances lipophilicity and biological activity.
  • Pyrazole Ring : Known for its diverse pharmacological activities.
  • Piperidine Moiety : Contributes to the compound's interaction with biological targets.
  • Nitro Group : May enhance reactivity and potential for biological interactions.

The molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 366.40 g/mol. The presence of multiple functional groups allows for varied interactions with biological systems.

Anticancer Properties

Research indicates that compounds containing pyrazole rings, similar to this compound, have demonstrated significant anticancer activity. Studies have shown that:

  • In vitro Studies : The compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .
  • In vivo Studies : Animal models have indicated that pyrazole derivatives can inhibit tumor growth, suggesting potential as therapeutic agents in cancer treatment .

Anti-inflammatory Activity

The methoxyphenyl group is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also possess similar anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, particularly against bacterial strains. The interactions of the compound with specific enzymes involved in bacterial metabolism could lead to effective inhibition of growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole structure.
  • Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.
  • Final Esterification : Reacting the intermediate with methyl 4-nitrobenzoate to form the final product.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant antiproliferative effects on breast and liver cancer cells.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed in vitro.
Antimicrobial PropertiesPotential inhibition of bacterial growth noted in preliminary tests.

Properties

IUPAC Name

methyl 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-18-6-3-15(4-7-18)19-14-20(25-24-19)16-9-11-26(12-10-16)21-8-5-17(23(28)32-2)13-22(21)27(29)30/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIRPKQRKYFMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=C(C=C4)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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